molecular formula C10H13NO3 B14080864 ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

Cat. No.: B14080864
M. Wt: 195.21 g/mol
InChI Key: OLYQLBPOYVJCBA-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of an ethyl group at the 2-position, a formyl group at the 5-position, and an ethoxycarbonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-ethyl-1H-pyrrole-3-carboxylate with a formylating agent under controlled conditions. One common method involves the use of Vilsmeier-Haack reaction, where the formylating agent is a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction is carried out under reflux conditions, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for the preparation of starting materials, the formylation reaction, and subsequent purification and isolation of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Ethyl 2-ethyl-5-carboxy-1H-pyrrole-3-carboxylate.

    Reduction: Ethyl 2-ethyl-5-hydroxymethyl-1H-pyrrole-3-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can influence cellular pathways and biological processes.

Comparison with Similar Compounds

Ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.

    2-Formyl-1H-pyrrole: Lacks the ethyl and ethoxycarbonyl groups, resulting in different chemical properties and applications.

    Indole derivatives: Share the heterocyclic ring structure but have different functional groups and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-3-9-8(10(13)14-4-2)5-7(6-12)11-9/h5-6,11H,3-4H2,1-2H3

InChI Key

OLYQLBPOYVJCBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(N1)C=O)C(=O)OCC

Origin of Product

United States

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